molecular formula C12H17N5O B034533 Peramine CAS No. 102482-94-0

Peramine

Cat. No. B034533
M. Wt: 247.3 g/mol
InChI Key: GQWWGRUJOCIUKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Peramine synthesis has been achieved through various methods, highlighting the compound's complex nature and the interest in its chemical and biological properties. Notably, a seven-step synthesis process was described by Nelli and Scheerer (2016), emphasizing the synthesis's complexity involving an enolate alkylation of a pyrrole-fused diketopiperazine. Another approach by Ito, Yamamoto, and Nishikawa (2018) presented a concise synthesis in four steps with a 34% overall yield, featuring a one-pot construction of the pyrrolopyrazinone ring as a critical step. These methodologies underscore the synthetic challenges and the innovative strategies to construct peramine's unique molecular architecture.

Molecular Structure Analysis

The molecular structure of peramine, a pyrrolopyrazine alkaloid, is critical to its biological activity. The key structural features include the pyrrolopyrazine core, which is essential for its anti-insect properties. Theoretical studies, such as those conducted by Łapiński and Dubis (2009), have explored the electronic structure and absorption properties of peramine, providing insight into its molecular behavior and interactions with biological targets.

  • (Łapiński & Dubis, 2009)

Chemical Reactions and Properties

Peramine's chemical reactivity is influenced by its unique molecular structure, allowing for specific interactions with insect biological systems. Its synthesis involves key reactions such as the Michael addition of a pyrrole anion to a nitroalkene, highlighting the chemical strategies employed to construct the pyrrolopyrazinone framework. This reaction, detailed by Brimble and Rowan (1990), exemplifies the compound's synthetic accessibility and the foundational chemical reactions underpinning its structure.

Scientific Research Applications

  • Insect Feeding Deterrent : Peramine, identified as a novel fungal metabolite, has been found highly effective as a feeding deterrent against the Argentine stem weevil. This property is key in the resistance of endophyte-infected ryegrasses and fescues to this insect pest (Rowan & Tapper, 1989).

  • Resistance to Pests in Ryegrass : It is produced by the endophytic fungus Neotyphodium lolii and plays a crucial role in conferring resistance to Argentine stem weevil in perennial ryegrass (Ball et al., 1997).

  • Produced by Epichloë Species : Peramine is produced by Epichloë species in symbiotic association with C3 grasses and acts as an insect-feeding deterrent (Berry et al., 2015).

  • Enhancement of Host Survival : It is the most common alkaloid in grasses infected with Neotyphodium endophytes, enhancing host survival through increased protection from herbivores (Leuchtmann et al., 2000).

  • Impact on Argentine Stem Weevil : Peramine deters the feeding of both adults and larvae of the Argentine stem weevil, affecting larval development (Rowan et al., 1990).

  • Potential for Enhanced Alkaloid Production : Introducing the perA gene into endophyte strains may boost the production of beneficial alkaloids like peramine, which confers resistance to herbivory in pastures (Hettiarachchige et al., 2018).

  • Protection from Insect Herbivory : As a secondary metabolite produced by mutualistic fungi, peramine protects the host plant from insect herbivory (Tanaka et al., 2005).

Future Directions

Future research directions for peramine could include further exploration of its biological activity, potential applications as an insecticide , and development of more efficient synthesis methods .

properties

IUPAC Name

2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWGRUJOCIUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145178
Record name Peramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peramine

CAS RN

102482-94-0
Record name Peramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102482940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,650
Citations
DJ Dumas - The Journal of Organic Chemistry, 1988 - ACS Publications
… the total synthesis of theinsect feeding deterrent peramine (1). Peramine (1) is an insect feeding … in hand, we turned our attention to the preparation of peramine. Although the possibility …
Number of citations: 86 pubs.acs.org
DD Rowan, JJ Dymock, MA Brimble - Journal of chemical ecology, 1990 - Springer
… peramine. The proportion of larvae which did not develop beyond the first instar was higher on diet containing peramine … of peramine that have been used to test the activity of peramine …
Number of citations: 153 link.springer.com
A Koulman, GA Lane, MJ Christensen, K Fraser… - Phytochemistry, 2007 - Elsevier
… of peramine by its further metabolism or any other process has been reported. Our aim was to detect peramine or peramine metabolites in plant fluids to determine if peramine is …
Number of citations: 134 www.sciencedirect.com
DD Rowan - Agriculture, Ecosystems & Environment, 1993 - Elsevier
… the insect antifeedant peramine and the lolitrem neurotoxins are the best characterised. Peramine, a … The chemistry and biological activity of peramine, lolitrem and paxilline is reviewed. …
Number of citations: 188 www.sciencedirect.com
DD Rowan, MB Hunt, DL Gaynor - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… loliae-infected ryegrass show feeding deterrent activity against adult stem weevil in choice bioassays and this activity has been fractionated to yield peramine as the principle …
Number of citations: 178 pubs.rsc.org
OJ Ball, RA Prestidge, JM Sprosen - Applied and environmental …, 1995 - Am Soc Microbiol
… The quantity of peramine in 20-l injection samples was determined by … of peramine (1 g/ml) in a peramine (1 g/ml) and homoperamine (1 g/ml) mixed standard. The limit of peramine …
Number of citations: 156 journals.asm.org
IK Hettiarachchige, AC Elkins, P Reddy… - Molecular Genetics and …, 2019 - Springer
… Of these, peramine is thought to be crucial for protection of … as solely responsible for peramine biosynthesis and is … The target strains included some that do not produce peramine…
Number of citations: 25 link.springer.com
SH Faeth, LP Bush, TJ Sullivan - Journal of Chemical Ecology, 2002 - Springer
… peramine. Whereas the endophyte was necessary for peramine production, levels of peramine … Furthermore, peramine levels did not differ among soil moisture and nutrient treatments, …
Number of citations: 92 link.springer.com
MJ Spiering, E Davies, BA Tapper… - Journal of agricultural …, 2002 - ACS Publications
… -alkaloid, peramine, … peramine was much more uniformly distributed. These results clearly demonstrate very large differences in the tissue specificities of ergovaline and peramine…
Number of citations: 114 pubs.acs.org
JT Roylance, NS Hill, CS Agee - Journal of chemical ecology, 1994 - Springer
… Variation in peramine concentration ranged from 750 to 1742 #g/kg in greenhouse-grown … seasonal trend in peramine content. There was a correlation (r = 0.69) between peramine and …
Number of citations: 102 link.springer.com

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